

AEG-41174 preclinical to clinical translation correlation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: AEG-41174

Cat. No.: S547868

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AEG-41174 Profile and Preclinical Data

The table below summarizes the available information on **AEG-41174**'s characteristics and preclinical status [1] [2]:

Characteristic	Details on AEG-41174
Molecular Classification	Small molecule tyrosine kinase inhibitor [2].
Primary Mechanism of Action	Non-adenosine triphosphate (non-ATP) competitive inhibitor [2].
Primary Targets	Janus kinase 2 (JAK2) and Bcr-Abl kinases [2].
Therapeutic Area	Oncology (hematological malignancies) [2].
Known Solubility	Soluble in DMSO; not soluble in water [2].
Clinical Trial Status (as of 2019)	Phase 1 clinical trial (initiated circa 2008) [1] [2].
Key Differentiating Feature	Its non-ATP competitive mechanism may allow it to overcome resistance to older ATP-competitive inhibitors [2].

Comparison with Other Kinase Inhibitors

The following table contextualizes **AEG-41174** against other kinase inhibitors based on its unique mechanism [2]:

Compound Name	Target Kinase(s)	Mechanism	Clinical Status
AEG-41174	Janus kinase 2 (JAK2), Bcr-Abl	Non-ATP competitive inhibitor	Phase 1 trials [2]
Imatinib	Bcr-Abl	ATP competitive inhibitor	Approved for CML [2]
Nilotinib	Bcr-Abl	ATP competitive inhibitor	Approved for CML [2]
Ruxolitinib	Janus kinase 1 & 2	ATP competitive inhibitor	Approved for myelofibrosis [2]

Preclinical to Clinical Translation in Oncology

The journey from preclinical models to human trials in oncology is notoriously challenging, often referred to as the "Valley of Death" [3]. **AEG-41174**'s development would have navigated this complex pathway.

Experimental Models and Key Metrics

Preclinical efficacy for investigational drugs is typically evaluated using **mice xenograft models**, where human tumor cell lines are implanted into immunocompromised mice [4]. The tumor volume is measured over time after drug treatment and compared to a vehicle-treated control group [4].

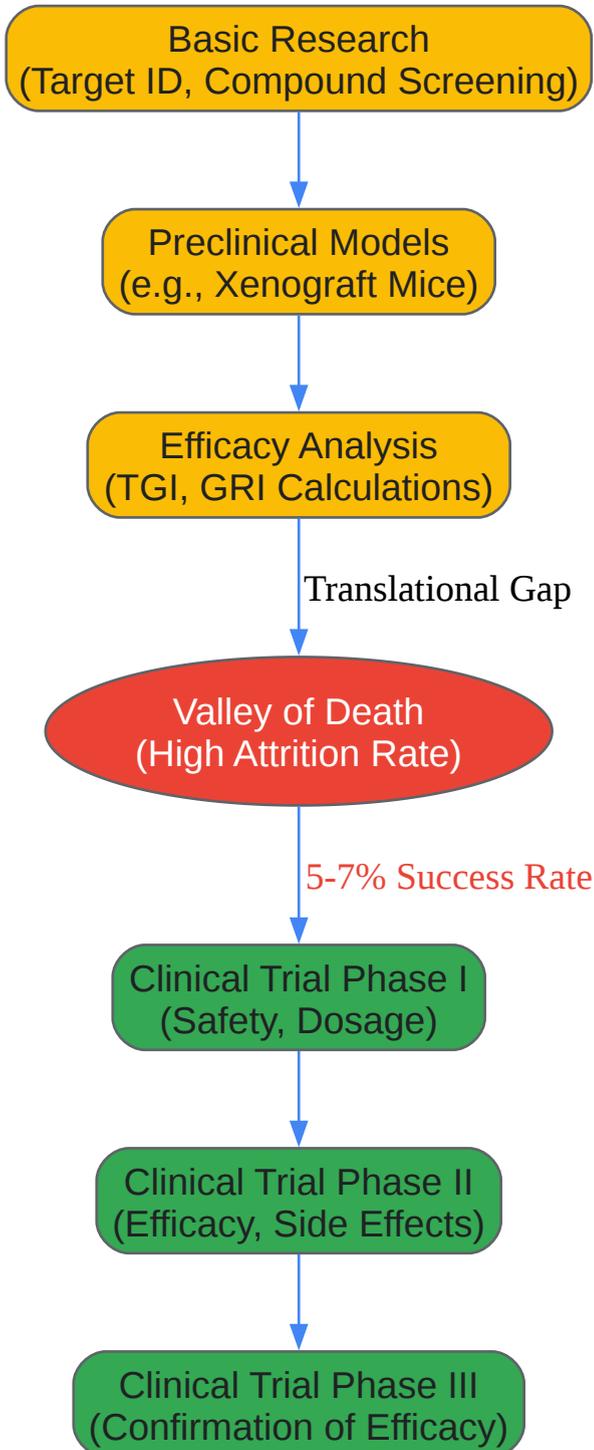
Several quantitative metrics are used to characterize antitumor activity in these models [4]:

- **Tumor Growth Inhibition (TGI)**: Measures the net antitumor effect by comparing the volume difference between treated and control tumors.
- **Growth Rate Inhibition (GRI)**: A more robust metric that fits all tumor volume data to an exponential function to calculate the percentage inhibition of the growth rate. **GRI is often the preferred choice**

for translational work as it is less influenced by the intrinsic tumor growth rate and experimental design [4].

The diagram below illustrates the logical workflow and major hurdles in translational oncology, which applies to the development path of compounds like **AEG-41174**.

Oncology Translational Workflow



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The Translational "Valley of Death"

Despite promising preclinical data, the transition to human trials is the stage with the highest failure rate [3]. Overall, the likelihood of a Phase I oncology program achieving regulatory approval is only 5-7% [3]. The major causes of failure are often a **lack of clinical effectiveness and poor safety profiles** that were not predicted by preclinical models [3]. This highlights the critical limitations of existing models, which cannot fully capture the complexity of human cancer, including tumor metastasis, host immunity, and tumor heterogeneity [4].

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To cite this document: Smolecule. [AEG-41174 preclinical to clinical translation correlation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547868#aeg-41174-preclinical-to-clinical-translation-correlation>]

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